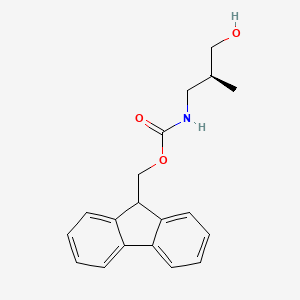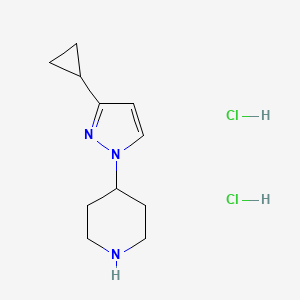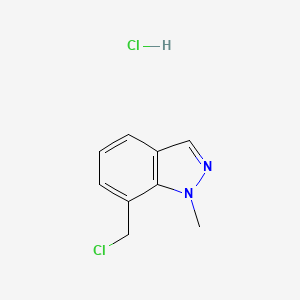
2-Methoxy-4-methylquinolin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-methylquinolin-6-amine is a quinoline derivative with a methoxy group at the 2-position, a methyl group at the 4-position, and an amine group at the 6-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-methylquinolin-6-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-methoxyaniline with acrolein, followed by cyclization and methylation. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and temperature control are crucial factors in industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4-methylquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and hydrogen gas are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities .
Applications De Recherche Scientifique
2-Methoxy-4-methylquinolin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Used in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-methylquinolin-6-amine involves its interaction with various molecular targets. It can inhibit enzymes or bind to specific receptors, leading to altered cellular functions. The exact pathways depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxyquinoline
- 4-Methylquinoline
- 6-Aminoquinoline
Uniqueness
2-Methoxy-4-methylquinolin-6-amine is unique due to the presence of all three functional groups (methoxy, methyl, and amine) on the quinoline ring. This combination of functional groups can lead to unique biological activities and chemical reactivity compared to other quinoline derivatives .
Propriétés
Formule moléculaire |
C11H12N2O |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
2-methoxy-4-methylquinolin-6-amine |
InChI |
InChI=1S/C11H12N2O/c1-7-5-11(14-2)13-10-4-3-8(12)6-9(7)10/h3-6H,12H2,1-2H3 |
Clé InChI |
FYLSJCHEIFEMRB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=C1C=C(C=C2)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline](/img/structure/B13460149.png)

![1,9-Diazaspiro[5.5]undecan-2-one dihydrochloride](/img/structure/B13460160.png)
![Benzyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B13460166.png)




![N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide](/img/structure/B13460197.png)
![4-[(4-Bromo-2-methylsulfanylphenoxy)methyl]benzonitrile](/img/structure/B13460208.png)


